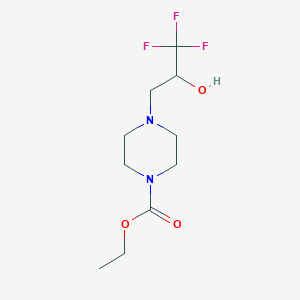

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O3. It is a fluorinated derivative of piperazine, which is a versatile building block in organic synthesis. This compound is known for its unique properties due to the presence of trifluoromethyl and hydroxyl groups, making it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperazine and ethyl chloroformate as starting materials.

Reaction Steps:

Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions.

Industrial Production Methods:

Batch Process: The compound is produced in batches using reactors equipped with temperature and pressure control systems.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Amines.

Substitution Products: Various substituted piperazines.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is used in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism by which Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways: It may modulate various biochemical pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Piperazine derivatives: Other piperazine derivatives with different substituents.

Fluorinated compounds: Compounds containing fluorine atoms in different positions.

Uniqueness: Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is unique due to its specific combination of trifluoromethyl and hydroxyl groups, which impart distinct chemical and physical properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate (CAS: 866135-53-7) is a fluorinated piperazine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance pharmacological properties by improving metabolic stability and bioavailability. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant research findings.

- Molecular Formula : C10H17F3N2O3

- Molar Mass : 270.25 g/mol

- Synonyms : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of piperazine derivatives, including this compound. The compound has been evaluated against various bacterial strains with promising results.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 μg/mL | |

| Staphylococcus aureus | 16 μg/mL | |

| Pseudomonas aeruginosa | 4 μg/mL |

The compound exhibited a low MIC against Pseudomonas aeruginosa, indicating strong antibacterial activity compared to traditional antibiotics.

The mechanism by which this compound exerts its antibacterial effects involves disruption of bacterial cell membranes. It is hypothesized that the trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively. This results in increased permeability and eventual cell lysis.

Case Studies

In a study published in 2023, researchers synthesized various piperazine derivatives and evaluated their antibacterial properties. Among these derivatives, this compound demonstrated significant activity against Pseudomonas aeruginosa, outperforming several existing antibiotics like norfloxacin . The study also assessed the hemolytic activity on human red blood cells, showing that even at high concentrations (up to 256 μg/mL), the compound exhibited low hemolytic rates (<5%), indicating a favorable safety profile for potential therapeutic applications .

Safety and Toxicity

The safety profile of this compound was evaluated through hemolytic assays. The results indicated minimal toxicity to human red blood cells while maintaining effective antibacterial properties. This suggests that the compound could be developed further for clinical applications without significant risks to human health.

Eigenschaften

IUPAC Name |

ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O3/c1-2-18-9(17)15-5-3-14(4-6-15)7-8(16)10(11,12)13/h8,16H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMLEEZWYTYXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.